N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-2-phenoxyacetamide
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Description
N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H19N7O2 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.16002287 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from phosphorylating its target proteins. This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . Under normal conditions, CDK2 phosphorylates a variety of target proteins, driving the cell cycle from the G1 phase to the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of these target proteins, disrupting the cell cycle and preventing the cell from replicating its DNA and dividing .
Pharmacokinetics
These studies help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-2-phenoxyacetamide has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116, indicating its potential effects on cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Properties
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-16-12-20(27-21(31)14-32-18-10-6-3-7-11-18)30(28-16)23-19-13-26-29(22(19)24-15-25-23)17-8-4-2-5-9-17/h2-13,15H,14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOPUOCACBIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.